Spiramycin
概要
説明
Spiramycin is a 16-membered macrolide antibiotic synthesized by Streptomyces ambofaciens, primarily used in human medicine. It consists of a polyketide lactone ring, known as platenolide, to which three deoxyhexoses (mycaminose, forosamine, and mycarose) are attached. These sugars are crucial for the antibiotic's activity against bacteria. The biosynthetic gene cluster for spiramycin has been extensively studied, revealing the involvement of several glycosyltransferases and auxiliary proteins in its synthesis (Nguyen et al., 2010).
Synthesis Analysis
Spiramycin synthesis involves complex biosynthetic pathways. Key steps include the formation of the lactone ring by a type I polyketide synthase and the successive attachment of three sugars to the macrolide core. The glycosylation process is mediated by specific glycosyltransferases, each responsible for adding a distinct sugar to the macrolide. Two auxiliary proteins were identified as essential for efficient glycosylation, indicating their role in facilitating the transferase activities (Nguyen et al., 2010).
Molecular Structure Analysis
The molecular structure of spiramycin comprises a macrolide core with attached sugars that enhance its antibiotic efficacy. The organization of the spiramycin biosynthetic gene cluster reflects its complex molecular architecture, involving over 85 kb of contiguous DNA and multiple genes coding for the synthase, regulatory elements, and proteins involved in sugar biosynthesis and attachment (Karray et al., 2007).
Chemical Reactions and Properties
The chemical properties of spiramycin are influenced by its macrolide structure and the specific glycosylation pattern. Glycosylation not only enhances the molecule's solubility but also its interaction with bacterial ribosomes, which is crucial for its antibacterial activity. The sequence and specificity of sugar attachment are critical for the antibiotic's function, underscoring the importance of the involved glycosyltransferases and auxiliary proteins (Nguyen et al., 2010).
Physical Properties Analysis
Spiramycin's physical properties, such as solubility and stability, are significantly affected by its glycosylation. The attached sugars contribute to the molecule's overall hydrophilicity, which is essential for its absorption and distribution within the human body. Understanding these properties is crucial for optimizing the antibiotic's formulation and therapeutic effectiveness.
Chemical Properties Analysis
The antibiotic mechanism of spiramycin involves binding to the bacterial ribosome, inhibiting protein synthesis. The specific interactions between spiramycin and ribosomal RNA highlight the importance of its molecular structure for antibacterial activity. The macrolide ring and attached sugars play crucial roles in binding affinity and specificity, making the study of spiramycin's chemical properties fundamental to understanding its mechanism of action (Ahmed, 1968).
科学的研究の応用
1. Voltammetric Assay for Spiramycin
- Summary of Application: A differential pulse voltammetric (DPV) assay was developed for monitoring spiramycin adipate (SPA) in its dosage forms, urine, and milk samples .
- Methods of Application: The glassy carbon electrode (GCE) was electrochemically activated by anodization at a high positive voltage (2.5 V). The activated GCE was used for the electrochemical assay of SPA .
- Results: Under optimum conditions, the oxidation peak current exhibited two linear ranges of 80 nm to 0.8 μM and 0.85–300 μM with a lower limit of detection (LOD) of 20 nM. The developed assay exhibited high sensitivity, excellent repeatability, and good selectivity .
2. Spiramycin in Respiratory Tract
- Summary of Application: Spiramycin has exceptionally good distribution properties, especially in respiratory tract tissues and fluids .
- Methods of Application: After a single oral dose of 3 g spiramycin, the serum concentration ranged from 1·6 to 2·8 mg/1 .
- Results: High levels of spiramycin were reached in lung tissue (30 to 45 mg/kg), bronchial mucosa (6·5 to 36 mg/kg), bronchial secretions and sputum (1·5 to 7·3 mg/1), sinus mucosa (8 to 13 mg/kg), and tonsils or adenoids (15 to 29·5 mg/kg) .
3. Spiramycin/Propolis Loaded CS/Alg NPs
- Summary of Application: Spiramycin/propolis loaded CS/Alg NPs were developed .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results demonstrated that spiramycin/propolis loaded CS/Alg NPs exerted the longest survival time with no mortality on the sacrifice day (8th) in addition to representing the highest significant parasite percent reduction of (≥96% reduction) in liver, spleen and brain .
4. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin
- Summary of Application: This research aimed to assess the pharmacokinetics/pharmacodynamics (PK/PD) and tissue residues of spiramycin in chickens .
- Methods of Application: The PK of spiramycin were determined in 12 chickens using a parallel study design in which each group of chickens (n = 6) received a single dose of spiramycin at 17 mg/kg intravenously (IV) or orally .
- Results: The area under the plasma concentration–time curve values were 29.94 ± 4.74 and 23.11 ± 1.83 µg*h/mL after IV and oral administrations, respectively. The oral bioavailability was 77.18%. The computed withdrawal periods of spiramycin were 11, 10, and 7 days for liver, muscle, and skin and fat, respectively .
5. Anti-Inflammatory Effects of Spiramycin
- Summary of Application: The study investigated the anti-inflammatory effects of spiramycin by inhibiting the production of pro-inflammatory mediators and cytokines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Spiramycin significantly decreased nitric oxide (NO), interleukin (IL)-1β, and IL-6 levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells .
6. High-Efficient Elimination of Spiramycin
- Summary of Application: A heterogeneous photo-Fenton system, devised using Schwertmannite (Sch), can effectively degrade contaminants .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results were not detailed in the source .
7. Determination of Spiramycin in Aqueous Matrices
- Summary of Application: This research addressed concerns about the intrusion of solvent molecules into spiramycin’s chemical structure as well as the stability of spiramycin in the milk matrix .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: It was revealed that water, ethanol, and methanol as protic solvents can add to the formyl group of spiramycin molecules during standard solutions preparation while there was no evidence for the addition of acetonitrile and dimethyl sulfoxide (aprotic solvents) .
8. Study of Bitespiramycin Distribution
- Summary of Application: Bitespiramycin, a new 16-membered macrolide antibiotic, has been shown to have excellent therapeutic effect against respiratory tract inflammation, including the potential effect against COVID-19 .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The presence of bitespiramycin and its metabolites was identified for the first time in various rat organs including brain, testis, bladder and prostate as well as in human cerebrospinal fluid .
9. Comparative Efficacy of Clindamycin, Erythromycin and Spiramycin
- Summary of Application: This research compared the efficacy of clindamycin, erythromycin and spiramycin .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results suggest that spiramycin is bound to tissues, diffuses poorly into tissue fluid and may therefore be ineffective against infections in large collections of tissue fluid .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTOXUHEUCPTEW-CEUOBAOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74N2O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023594 | |
Record name | Spiramycin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Soluble in most organic solvents | |
Record name | SPIRAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Spiramycin I | |
Color/Form |
Amorphous | |
CAS RN |
24916-50-5, 8025-81-8 | |
Record name | Spiramycin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24916-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demycarosylturimycin H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiramycin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiramycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPIRAMYCIN I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033ECH6IFG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SPIRAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。